molecular formula C29H30O3 B194682 Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate CAS No. 106685-41-0

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate

Cat. No. B194682
CAS RN: 106685-41-0
M. Wt: 426.5 g/mol
InChI Key: PGXNMQBGOVUZNC-UHFFFAOYSA-N
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Description

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With the formula C10H16, it is the simplest diamondoid – a cage-like, multi-faceted structure with the geometry of a diamond . The “Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate” compound appears to contain an adamantane group, which could contribute to its stability and unique properties.


Molecular Structure Analysis

The adamantane molecule can be described as the fusion of three cyclohexane rings. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Chemical Reactions Analysis

Adamantane and its derivatives are known to participate in a variety of chemical reactions. For example, they can undergo bromination, fluorination, carboxylation, and oxidation .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor. It is the most stable isomer of C10H16. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The physical and chemical properties of “Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate” would depend on the specific functional groups attached to the adamantane core.

Scientific Research Applications

Synthesis of New Compounds

The compound is used in the synthesis of new compounds containing (adamantan-1-yl) (phenyl)methyl or (3,5-dimethyladamantane-1-yl) (phenyl)methyl fragments. The synthesis of 1,3-disubstituted ureas based on these fragments is of significant scientific and practical interest .

Inhibitors of Human Soluble Epoxide Hydrolase (hsEH)

The resulting 1,3-disubstituted ureas are promising inhibitors of the human soluble epoxide hydrolase (hsEH). This enzyme is involved in the metabolism of epoxy fatty acids .

Antibacterial Activities

A series of novel 3-(adamantan-1-yl)-1-(alkyl, aryl, aralkyl, hydroxyethyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazolin-5-ones have been synthesized. These compounds have shown antibacterial activity .

Synthesis of Adapalene

A new method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (adapalene) was developed. This method is characterized by stable high yields of intermediate and end products, simple scale-up, and technical feasibility .

Treatment of Several Types of Cancer

Adapalene could be a valuable therapeutic drug in the treatment of several types of cancer .

Treatment of Neurodegenerative Diseases

Adapalene could potentially be used in the treatment of some neurodegenerative diseases with a suitable formulation for intravenous administration .

Improved Acne Therapy

Acid-responsive nanocarriers hold promise for efficient adapalene delivery and thus improved acne therapy .

Combination with Other Active Substances

Adapalene is more effective in combination with other active substances. New topical combinations with adapalene include ketoconazole (antifungal), mometasone furoate (anti-inflammatory corticosteroid), nadifloxacin (fluoroquinolone), and alfa and beta hydroxy acids .

properties

IUPAC Name

methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O3/c1-31-27-8-7-24(14-26(27)29-15-18-9-19(16-29)11-20(10-18)17-29)22-3-4-23-13-25(28(30)32-2)6-5-21(23)12-22/h3-8,12-14,18-20H,9-11,15-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXNMQBGOVUZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441277
Record name Methyl 6-[4-methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]naphthalene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate

CAS RN

106685-41-0
Record name Methyl 6-(4-methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-[4-methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]naphthalene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-methyl naphtoate
Source European Chemicals Agency (ECHA)
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Record name ADAPALENE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 100 ml three-necked flask, are placed 1 g of 1-acetoxyadamantane and 50 ml of cyclohexane in a nitrogen environment. After total dissolution, 0.25 g of concentrated sulfuric acid is added drop by drop and 1 g of methyl 6-(4-methoxyphenyl)-2-naphthoate is added slowly. After leaving in vigorous agitation for 48 hours, 20 ml of denatured ethanol are added and the mixture is agitated for 2 hours. The solid obtained is filtered with sintered glass and washed abundantly with water until neutrality is reached. After drying at 30° C. for 24 hours in a vacuum oven, 1 g of desired raw product was obtained (Melting point: 221°-227° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most efficient method to synthesize adapalene from adapalene methyl ester (Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate) according to the research?

A1: The research [] indicates that hydrolysis of adapalene methyl ester using a mixture of THF and water with 50% NaOH yielded the best results. This process forms the sodium salt of adapalene, which is then converted to the free acid using acetic acid. The final product, with a purity of 99.9%, is obtained by crystallization from a THF/Ethyl acetate (70:30) mixture. The overall yield of this synthesis route was 82%.

Q2: What analytical techniques were employed to confirm the identity and purity of the synthesized adapalene?

A2: The researchers utilized various spectroscopic methods to verify the identity of the synthesized adapalene. These methods included melting point determination, Infrared Spectroscopy (IR), Mass Spectrometry, 1H-NMR, and 13C-NMR. Additionally, High-Performance Liquid Chromatography with UV detection (HPLC-UV) was employed to assess the purity of the synthesized adapalene [].

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